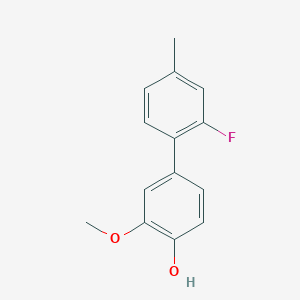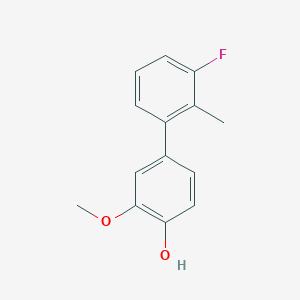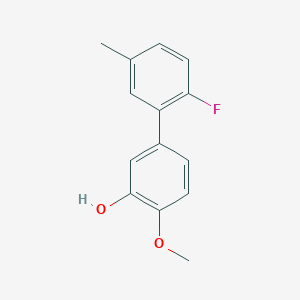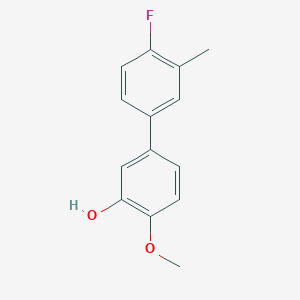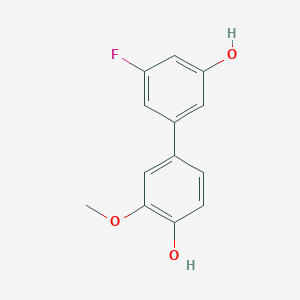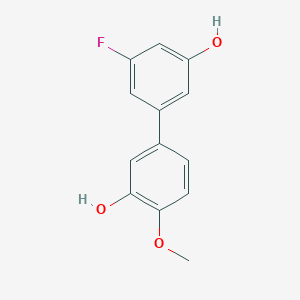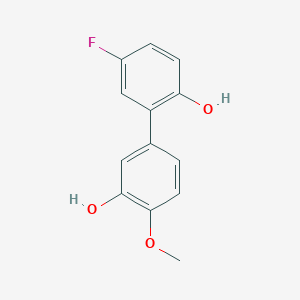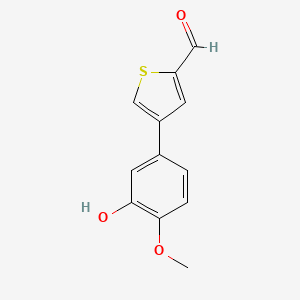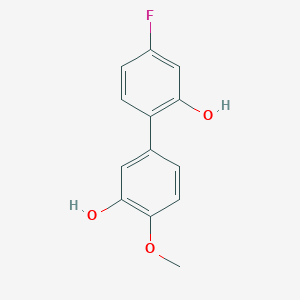
5-(4-Fluoro-2-hydroxyphenyl)-2-methoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluoro-2-hydroxyphenyl)-2-methoxyphenol, 95% (hereafter referred to as FHP) is a phenolic compound that has been studied for its potential applications in a variety of scientific fields. FHP is a white crystalline solid with a melting point of 115-116°C and a boiling point of 250-255°C. It is soluble in water and alcohol, and has a molecular weight of 196.17 g/mol. FHP has been used in various research studies due to its unique properties and wide range of applications. In
科学的研究の応用
FHP has been used in a variety of scientific research studies due to its unique properties. It has been studied as a potential inhibitor of enzymes such as CYP2C9 and CYP2D6. It has also been used in studies looking at the inhibition of the human immunodeficiency virus (HIV) reverse transcriptase and the inhibition of the herpes simplex virus type 1 (HSV-1) replication. FHP has also been studied for its potential use in cancer treatments, due to its ability to inhibit the growth of cancer cells.
作用機序
The mechanism of action of FHP is still not fully understood. However, it is believed that FHP works by binding to the active sites of enzymes, preventing them from performing their normal functions. It is also believed to have anti-viral properties, as it is able to inhibit the replication of certain viruses.
Biochemical and Physiological Effects
FHP has been studied for its potential biochemical and physiological effects. It has been found to be an effective inhibitor of the enzymes CYP2C9 and CYP2D6, which are involved in the metabolism of drugs. In addition, it has been found to be an effective inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase and the herpes simplex virus type 1 (HSV-1). FHP has also been studied for its potential use in cancer treatments, due to its ability to inhibit the growth of cancer cells.
実験室実験の利点と制限
FHP has several advantages when used in laboratory experiments. It is a relatively stable compound, and is soluble in both water and alcohol. It has a wide range of applications, and can be used to study a variety of biochemical and physiological processes. In addition, it is relatively inexpensive and easy to obtain.
However, there are also some limitations to using FHP in laboratory experiments. It is a relatively new compound, and its mechanism of action is still not fully understood. In addition, it is not yet clear what the long-term effects of FHP are on humans, and further research is needed in this area.
将来の方向性
The potential applications of FHP are vast, and there are many possible future directions for research. Further research could be done to better understand the mechanism of action of FHP and its long-term effects on humans. Studies could also be done to explore the potential use of FHP in cancer treatments and other medical applications. Additionally, research could be done to explore the potential use of FHP as an inhibitor of enzymes involved in drug metabolism. Finally, studies could be done to explore the potential use of FHP in other scientific fields, such as environmental science.
合成法
FHP can be synthesized using a variety of methods, the most common being the reaction of 4-fluoro-2-hydroxybenzaldehyde with 2-methoxy-1-propanol in the presence of a base catalyst such as sodium hydroxide. The reaction takes place at room temperature and produces FHP as a white crystalline solid. The yield of the reaction is typically between 75-90%.
特性
IUPAC Name |
5-(4-fluoro-2-hydroxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3/c1-17-13-5-2-8(6-12(13)16)10-4-3-9(14)7-11(10)15/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYNBWBUHGJXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685502 |
Source


|
| Record name | 4-Fluoro-4'-methoxy[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-2-hydroxyphenyl)-2-methoxyphenol | |
CAS RN |
1261947-25-4 |
Source


|
| Record name | 4-Fluoro-4'-methoxy[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

